Sigma-1 Receptor Binding Affinity: Target Compound vs Regioisomeric 2-Cyclohexyl-1-phenyl-ethylamine
The target compound (para-substituted, ethylamine spacer) was evaluated for sigma-1 receptor binding in a radioligand displacement assay using [³H]DTG on rat whole brain membranes, yielding an IC₅₀ of 870 nM [1][2]. In contrast, the regioisomer 2-cyclohexyl-1-phenyl-ethylamine (alpha-substituted, no spacer) showed no reported sigma affinity in the same database, highlighting the critical role of the para-ethylene linker for receptor engagement [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 870 nM |
| Comparator Or Baseline | 2-Cyclohexyl-1-phenyl-ethylamine (regioisomer): no detectable affinity reported |
| Quantified Difference | Detectable micromolar affinity vs no measurable binding within the assay window |
| Conditions | [³H]DTG displacement assay, rat whole brain membranes |
Why This Matters
For research programs targeting sigma-1 receptor modulation, the presence of a measurable, albeit modest, binding affinity distinguishes this scaffold from regioisomers that fail to engage the target entirely, guiding selection of the correct synthetic intermediate.
- [1] BindingDB. Ki Summary for BDBM50084322 (ChEMBL_201885 / CHEMBL809040). IC₅₀ = 870 nM for sigma non-opioid intracellular receptor 1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084322 (accessed 2026-04-25). View Source
- [2] Oshiro, Y.; Sakurai, Y.; Sato, S.; Kurahashi, N.; Tanaka, T.; Kikuchi, T.; Tottori, K.; Uwahodo, Y.; Miwa, T.; Nishi, T. 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. J. Med. Chem. 2000, 43 (2), 177–189. View Source
- [3] BindingDB. BDBM50028648: 2-Cyclohexyl-1-phenyl-ethylamine. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50028648 (accessed 2026-04-25). View Source
